molecular formula C18H24N2O3 B2885527 Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate CAS No. 1786119-30-9

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate

Cat. No.: B2885527
CAS No.: 1786119-30-9
M. Wt: 316.401
InChI Key: RQDZEMWKEQRMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a piperidine ring, and a benzyl ester group, making it a versatile scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate typically involves the reaction of piperidine with pyrrolidine-1-carboxylic acid, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound, which can be further utilized in various synthetic applications .

Scientific Research Applications

Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
  • Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its combination of the piperidine and pyrrolidine rings, which provide a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(19-11-5-2-6-12-19)16-10-7-13-20(16)18(22)23-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDZEMWKEQRMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.